molecular formula C6H8N2O2 B190055 1,4-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 13745-58-9

1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B190055
Key on ui cas rn: 13745-58-9
M. Wt: 140.14 g/mol
InChI Key: FYWSABALQBFSCW-UHFFFAOYSA-N
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Patent
US08034812B2

Procedure details

Using ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (565 mg, 3.36 mmol), 1N aqueous sodium hydroxide solution (4 mL, 4 mmol) and ethanol (4 mL), and by a reaction in the same manner as in Reference Example 20, the title compound (261 mg, 55%) was obtained as colorless crystals.
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[C:5]([CH3:12])[CH:4]=[N:3]1.[OH-].[Na+]>C(O)C>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
565 mg
Type
reactant
Smiles
CN1N=CC(=C1C(=O)OCC)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by a reaction in the same manner as in Reference Example 20

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 261 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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